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Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

Cat. No.: S002217

Crystal Structure and DFT Optimization

The crystal structure of doxepin hydrochloride has been resolved using high-quality synchrotron X-ray
powder diffraction data. This structure was subsequently optimized using Density Functional Theory (DFT)

methods [1] [2].

The table below summarizes the key crystallographic data for (E)-doxepin hydrochloride and the role of

DFT optimization:
Property Description / Value
Crystal System Monoclinic [2]
Space Group P21/a (#14) [2]
Lattice Parameters a=13.78488(7) A, b = 8.96141(7) A, ¢ = 14.30886(9) A, B = 96.5409(5)°
[2]
Unit Cell Volume 1756.097(12) A2 [2]

Molecules per Unit Cell (Z) 4 [2]
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Property Description | Value

Key DFT Role Geometry optimization of the refined crystal structure [3] [2]
Agreement (Rietveld vs. Root-mean-square Cartesian displacement of 0.122 A, indicating high
DFT) precision [1]

Powder Diffraction File 00-066-1613 [2]

Entry

Key Intermolecular Interactions

The DFT-optimized structure confirms that the solid-state conformation of dexepin hydrochloride is largely

determined by a network of hydrogen bonds [1] [2].

Doxepin HCI Crystal Structure

Strong N—-H---Cl Hydrogen Bond Six C—H:---Cl (Methyl to Chloride) Additional C—H---Cl Bonds

Determined Solid-State Conformation

Click to download full resolution via product page

The most prominent interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom
(N-H") in the doxepin molecule and the chloride anion (C17) [1] [2]. This is further stabilized by multiple
weaker C-H---Cl hydrogen bonds involving methyl groups, methylene groups, and a vinyl proton from the

drug molecule, which collectively form a stabilizing network around the chloride ions [2].
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Quantum chemical calculations suggest that the observed solid-state conformation has a slightly higher
energy than a isolated molecule's local minimum, indicating that these intermolecular interactions, largely

governed by electrostatic attractions, are crucial for determining the final packed structure [1].

Broader Pharmaceutical Research Context

DFT optimization is a powerful tool in pharmaceutical sciences, and its application to doxepin is part of a

broader research trend.

¢ Improving Drug Properties: Research shows that forming supramolecular complexes between
tricyclic antidepressants like doxepin and B-cyclodextrin can enhance drug stability, increase
bioavailability, and reduce side effects [4]. In these studies, DFT calculations are used to
understand the inclusion topology and the intermolecular forces (like C—H---1t interactions) that
stabilize the complex, providing an atomistic understanding that complements experimental data from
X-ray diffraction [4].

« A Validated Methodology: The close agreement (0.122 A) between the Rietveld-refined and DFT-
optimized structures of doxepin hydrochloride validates the use of DFT for studying complex
pharmaceutical compounds, especially when high-quality single crystals are difficult to obtain [1] [2]. A
2022 review confirms that DFT is a well-established and reliable method for modeling cyclodextrin
complexes, capable of predicting stable conformations and thermodynamic properties [5].

Experimental Protocols & Data Sources

For researchers seeking to replicate or understand this work, the following methodologies and data sources

are crucial.

¢ Primary Data Source: The high-quality powder diffraction data was collected using synchrotron X-
ray powder diffraction [1] [2].

e Structure Solution & Refinement: The crystal structure was solved from this powder data and
refined using the Rietveld method [1] [2].

¢ Reference Data: The final powder diffraction pattern has been deposited in the International Centre
for Diffraction Data (ICDD) Powder Diffraction File (PDF) under entry 00-066-1613 [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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